molecular formula C17H21N5O3S2 B2523311 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034510-47-7

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2523311
CAS No.: 2034510-47-7
M. Wt: 407.51
InChI Key: MHJVVTMZUROWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazole dioxide core substituted with a methyl group at position 3, a piperidine ring at position 1, and an acetamide linker terminating in a thiazol-2-yl group. The piperidine and thiazole groups contribute to solubility and pharmacokinetic profiles.

Properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVVTMZUROWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves multiple steps:

  • Formation of Benzo[c][1,2,5]thiadiazole Core:

    • Reactants: 2,3-diaminotoluene and sulfur dioxide.

    • Conditions: Acidic medium, moderate temperatures.

  • Functionalization with Piperidine:

    • Reactants: Intermediate benzo[c][1,2,5]thiadiazole derivative and 4-piperidinyl chloride.

    • Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane).

  • Acetamide Linkage Formation:

    • Reactants: Thiazole-2-yl acetic acid and the functionalized piperidine derivative.

    • Conditions: Dehydrating agent (e.g., EDCI), catalyst (e.g., DMAP).

Industrial Production Methods:

For large-scale production, optimized processes are used:

  • Use of continuous flow reactors for better temperature control and reaction efficiency.

  • Catalytic systems to enhance yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Presence of sulfur and nitrogen suggests susceptibility to oxidative transformations.

  • Reduction: Reduction of the benzo[c][1,2,5]thiadiazole ring.

  • Substitution: Various nucleophilic and electrophilic substitution reactions at the piperidine and thiazole moieties.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, metal-based oxidants (e.g., KMnO4).

  • Reduction: Sodium borohydride, catalytic hydrogenation.

  • Substitution: Nucleophiles (e.g., alkoxides), electrophiles (e.g., acyl chlorides).

Major Products:

  • Oxidized derivatives of the benzo[c][1,2,5]thiadiazole ring.

  • Reduced forms of the thiazole moiety.

  • Substituted piperidine and thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Compounds structurally similar to 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide have demonstrated significant cytotoxicity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. The mechanism often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. Compounds in this class have been evaluated against a range of bacteria and fungi. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria as well as various fungal strains . The antibacterial activity is often assessed using disc diffusion methods against standard bacterial strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Analgesic Effects

Beyond anticancer and antimicrobial activities, thiadiazole derivatives exhibit anti-inflammatory and analgesic properties. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .

Case Studies and Research Findings

Study Findings
Mahendrasinh et al. (2013)Synthesized novel 1,3,4-thiadiazole derivatives showing significant antimicrobial activity against multiple bacterial strains .
Dovepress Study (2020)Investigated the synthesis and biological evaluation of thiadiazole derivatives with notable anticancer properties against HepG-2 and A-549 cell lines .
Egyptian Journal of Chemistry (2020)Reported on the synthesis routes for thiadiazoles and their broad therapeutic applications including anticancer and antimicrobial effects .

Mechanism of Action

The compound interacts with molecular targets through:

  • Binding to Specific Receptors: Its structure suggests potential binding to GABA receptors or other neurotransmitter systems.

  • Pathway Modulation: Modulates pathways involved in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole vs. Benzimidazole/Benzothiazole

  • Compound 9a–e (): Replace the benzothiadiazole with benzimidazole and introduce a triazole linker.
  • Compounds 5a–m () : Utilize benzothiazole instead of benzothiadiazole. The absence of the dioxide group may decrease metabolic stability but improve lipophilicity .

Key Insight : The dioxidobenzo-thiadiazole system likely enhances target engagement through stronger hydrogen bonding or dipole interactions compared to benzimidazole or benzothiazole derivatives.

Piperidine/Piperazine Substituents

Piperidine Derivatives

  • Compound 18–22 () : Piperidine-linked acetamides with aryl substituents (e.g., 4-chlorophenyl, 4-methylphenyl). These exhibit anti-proliferative activity, suggesting the piperidine moiety in the target compound may confer similar properties .
  • Compounds 13–18 () : Piperazine derivatives with aryl groups (e.g., 4-methoxyphenyl) show anti-inflammatory activity. The target compound’s 3-methyl-dioxidobenzo-thiadiazole substituent may offer unique steric or electronic effects compared to simple aryl groups .

Structural Comparison Table

Compound Core Heterocycle Piperidine/Piperazine Substituent Thiazole Substituent Reported Activity
Target Compound Benzo-thiadiazole diox 3-Methyl-dioxidobenzo-thiadiazole Thiazol-2-yl N/A (Inferred: Anti-inflammatory)
9c () Benzimidazole Phenoxymethyl-triazole 4-Bromophenyl-thiazol Docking studies (α-glucosidase)
11c () Quinoxaline Triazole 4-Tolyl-thiazol Not specified
6a–t () Coumarin Variable amines 2-Oxo-chromenyl Not specified
13–18 () None Aryl-piperazine 4-Tolyl-thiazol MMP inhibition (Anti-inflammatory)

Acetamide-Thiazole Linkage

  • Compounds 5a–m () : Replace the thiazol-2-yl group with benzothiazole-6-alkoxy derivatives. The thiazol-2-yl in the target compound may enhance π-π stacking in hydrophobic binding pockets compared to bulkier benzothiazoles .
  • Compound 33 (): Features a pyrimidine-thioether linked to thiazole.

Synthetic Methodology
The target compound’s synthesis likely parallels and :

Intermediate Formation : 2-Chloro-N-(thiazol-2-yl)acetamide (as in , compound 17) reacts with 4-(3-methyl-2,2-dioxidobenzo-thiadiazol-1(3H)-yl)piperidine under basic conditions (e.g., DMF, KI catalyst) .

Purification: Recrystallization from ethanol (yield ~70–80%) .

Research Findings and Implications

  • Activity Prediction : Based on analogs (e.g., ), the target compound may inhibit matrix metalloproteinases (MMPs) or sirtuins due to its piperidine-thiazole acetamide scaffold .
  • ADMET Profile: The dioxidobenzo-thiadiazole core may improve metabolic stability compared to non-dioxide analogs but could reduce oral bioavailability due to higher polarity.

Biological Activity

The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that incorporates both a thiadiazole and a piperidine moiety. This combination suggests potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The biological activity of compounds containing the thiadiazole scaffold has been extensively studied due to their diverse therapeutic effects.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Thiadiazole Ring : This heterocyclic structure is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
  • Piperidine Moiety : Often found in various pharmacologically active compounds, piperidine contributes to the overall biological efficacy through its ability to interact with biological targets.

Anticancer Activity

Research indicates that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit the growth of various cancer cell lines:

  • MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated notable sensitivity to thiadiazole derivatives with IC50 values ranging from 0.28 to 0.52 μg/mL .
  • A recent study highlighted that certain substituted piperidine derivatives induced cell cycle arrest at the S and G2/M phases in cancer cells, suggesting a mechanism of action through apoptosis induction .

Antimicrobial Activity

The compound also holds promise as an antimicrobial agent. Thiadiazole derivatives have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

  • Compounds with a thiadiazole core demonstrated MIC values as low as 0.0039 μg/mL against Bacillus subtilis and Staphylococcus epidermidis .
  • The presence of specific substituents on the thiadiazole ring has been linked to enhanced antibacterial activity .

Study on Anticancer Properties

A study focused on a series of thiadiazole derivatives revealed that they could effectively inhibit tumor growth in vitro. The compound exhibited an IC50 value of 0.20 μM against L1210 leukemia cells, showcasing its potential as an anticancer agent .

Antimicrobial Testing

In an investigation into antimicrobial efficacy, a derivative containing a thiazole group was tested against Mycobacterium tuberculosis, showing significant inhibition at concentrations comparable to standard treatments like Isoniazid .

Data Tables

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-70.28 μg/mL
AnticancerHepG20.52 μg/mL
AntimicrobialStaphylococcus epidermidis0.0039 μg/mL
AntimicrobialMycobacterium tuberculosisMIC 12 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.